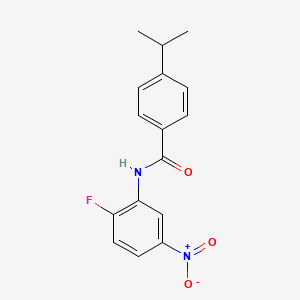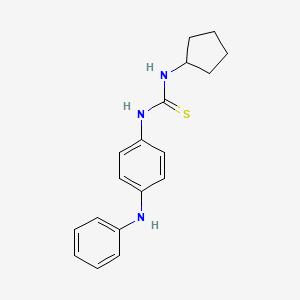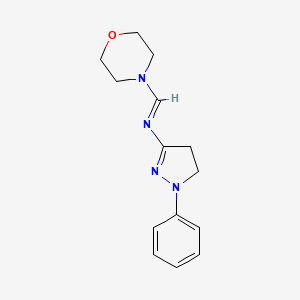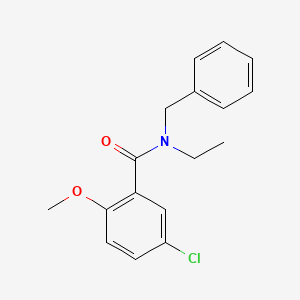![molecular formula C16H13N3OS B5813900 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide](/img/structure/B5813900.png)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide, commonly known as SIRT6 inhibitor, is a chemical compound that has been extensively studied for its potential in treating various diseases. SIRT6 is a protein that plays a crucial role in regulating cellular processes such as DNA repair, glucose metabolism, and inflammation. By inhibiting SIRT6, this compound has shown promising results in treating cancer, neurodegenerative diseases, and metabolic disorders.
Wirkmechanismus
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide inhibits SIRT6 by binding to its catalytic domain. SIRT6 is a histone deacetylase that regulates gene expression by removing acetyl groups from histone proteins. By inhibiting SIRT6, this compound prevents the deacetylation of histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit tumor growth and induce apoptosis. In neurodegenerative diseases, this compound has been shown to reduce inflammation and oxidative stress in the brain. In metabolic disorders, this compound has been shown to improve glucose metabolism and reduce insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide in lab experiments is its specificity for SIRT6. By selectively inhibiting SIRT6, this compound can help researchers study the role of SIRT6 in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide. One area of research is the development of more potent and selective SIRT6 inhibitors. Another area of research is the exploration of the potential of this compound in treating other diseases such as cardiovascular disease and autoimmune disorders. Additionally, research on the pharmacokinetics and toxicity of this compound is needed to determine its potential as a therapeutic agent.
Synthesemethoden
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of isonicotinamide with 2-methyl-4-aminothiazole in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide has been extensively studied for its potential in treating cancer, neurodegenerative diseases, and metabolic disorders. In cancer, SIRT6 has been shown to play a role in promoting tumor growth and inhibiting apoptosis. By inhibiting SIRT6, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neurodegenerative diseases such as Alzheimer's and Parkinson's, SIRT6 has been shown to play a role in regulating inflammation and oxidative stress. By inhibiting SIRT6, this compound has shown potential in reducing inflammation and oxidative stress in the brain. In metabolic disorders such as diabetes, SIRT6 has been shown to play a role in regulating glucose metabolism. By inhibiting SIRT6, this compound has shown potential in improving glucose metabolism and reducing insulin resistance.
Eigenschaften
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-18-15(10-21-11)13-3-2-4-14(9-13)19-16(20)12-5-7-17-8-6-12/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZFGEYAGDVFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)
![1-{3-[(4-methoxyphenoxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5813841.png)

![2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5813849.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5813858.png)
![2-(isopropylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5813865.png)
![N,N-diethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5813870.png)
![2-bromo-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5813877.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzamide](/img/structure/B5813884.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B5813895.png)